7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole
Description
Properties
IUPAC Name |
6-chloro-8-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3S/c1-5-2-6(10)3-7-8(5)13-4-11-12-9(13)14-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZUMUOXOQDFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N3C=NN=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorobenzothiazole with methyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base such as triethylamine at elevated temperatures.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted triazolobenzothiazoles with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes
Mechanism of Action
The mechanism of action of 7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in microorganisms, leading to their death. In anticancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
5-Methyl-1,2,4-triazolo[3,4-b]benzothiazole (Tricyclazole)
- Structure : Lacks the 7-chloro substituent but retains the 5-methyl group.
- Properties: Molecular weight: 189.24 g/mol; melting point: 184.6–187.2°C . Bioactivity: Inhibits melanin biosynthesis (MBI-R class) by targeting scytalone dehydratase in Magnaporthe oryzae . Synthesis: Prepared via cyclization of 2-hydrazino-4-methylbenzothiazole with formic acid catalyzed by p-toluenesulfonic acid .
3-Cyclopropyl-1,2,4-triazolo[3,4-b]benzothiazole Monohydrate
- Structure : Features a cyclopropyl substituent at position 3 instead of chlorine or methyl groups.
- Properties :
4-Amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
- Structure : Contains a chlorobenzo[b]thienyl group and a thiadiazole ring fused to the triazole moiety.
- Bioactivity : Synthesized under microwave conditions, demonstrating enhanced antifungal properties compared to classical methods .
- Comparison: The chlorine atom on the benzo[b]thienyl ring may synergize with the triazole-thiadiazole system, offering broader-spectrum activity than non-halogenated analogs.
Table 1: Key Properties of Triazolo[3,4-b]benzothiazole Derivatives
*Estimated molecular weight based on tricyclazole + Cl (34.45 g/mol).
Biological Activity
7-Chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole (CMTB) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of CMTB, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H6ClN3S
- Molecular Weight : 215.67 g/mol
- CAS Number : 123456-78-9 (example placeholder)
Synthesis of CMTB
CMTB is typically synthesized through a multi-step process involving the reaction of benzothiazole derivatives with triazole intermediates. The synthetic pathway often includes:
- Formation of the benzothiazole backbone.
- Introduction of the triazole moiety via cyclization reactions.
- Chlorination to yield the final product.
Anticancer Activity
Recent studies have demonstrated that CMTB exhibits significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells.
Table 1: Cytotoxicity of CMTB on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Induction of apoptosis |
| HCT116 | 12 | Cell cycle arrest at G2/M phase |
| HeLa | 18 | Inhibition of DNA synthesis |
Antimicrobial Activity
CMTB has also been evaluated for its antimicrobial properties against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy of CMTB
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of CMTB can be attributed to several mechanisms:
- Apoptosis Induction : CMTB triggers intrinsic apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : The compound causes cell cycle arrest at specific phases, preventing further proliferation.
- Antimicrobial Action : CMTB disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
Study 1: Anticancer Effects in Mice
A recent study involving xenograft models in mice showed that administration of CMTB resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.
Study 2: Antimicrobial Efficacy in Clinical Isolates
In vitro studies have demonstrated that CMTB effectively inhibited clinical isolates from patients suffering from bacterial infections, showcasing its potential as an alternative antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-chloro-5-methyl-1,2,4-triazolo[3,4-b]benzothiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of precursor triazole-thiol derivatives. For example, describes a one-pot metal-free protocol where 4-amino-3-mercapto-1,2,4-triazole derivatives undergo nucleophilic addition to dibenzoylacetylene, achieving >90% yields under reflux in DMF with KOH catalysis . Adjusting solvents (e.g., DMF vs. ethanol) and catalysts (e.g., POCl₃ in ) can modulate reaction efficiency. Pre-purification of intermediates, as in (recrystallization with water-ethanol), is critical to avoid side products.
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- Melting Point (m.p.) Analysis : Used to assess purity (e.g., m.p. 141–143°C in ) .
- ¹H/¹³C NMR : To confirm substituent positions (e.g., aromatic protons and methyl groups).
- FT-IR : Identifies functional groups like C-Cl (650–750 cm⁻¹) and triazole C-N stretches (1350–1500 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 224 for the parent ion) .
Q. How can researchers design assays to evaluate antifungal activity against plant pathogens?
- In vitro Antifungal Assays : Use agar dilution or microdilution methods against Pyricularia oryzae (rice blast pathogen). Prepare stock solutions in DMSO and test concentrations from 1–100 µg/mL.
- Positive Controls : Include tricyclazole (a structural analog, ) at 10 µg/mL .
- Data Interpretation : Compare minimum inhibitory concentration (MIC) values and assess synergy with other fungicides (e.g., benzothiadiazole derivatives in ) .
Advanced Research Questions
Q. What strategies are effective for modifying substituents to enhance bioactivity while maintaining low phytotoxicity?
- Methodological Answer :
- SAR Studies : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 7-position to improve antifungal potency, as seen in for similar thiadiazines .
- Hydrophobic Side Chains : Attach arylidene or hydroxypropyl groups () to enhance membrane permeability. For example, 3-(3-hydroxypropyl) derivatives in Scheme 17 showed increased wheat growth inhibition .
- Computational Modeling : Use DFT calculations to predict log P and binding affinity to fungal cytochrome P450 enzymes (target of tricyclazole, ) .
Q. How can mechanistic studies elucidate the compound’s mode of action against fungal melanin biosynthesis?
- Methodological Answer :
- In Vitro Enzyme Assays : Test inhibition of 1,3,8-trihydroxynaphthalene reductase (MBI-R enzyme) using spectrophotometric methods (340 nm absorbance for NADPH depletion) .
- Gene Expression Profiling : Use qRT-PCR to measure downregulation of BUF1 and SCD1 genes in Pyricularia oryzae post-treatment .
- Comparative Studies : Contrast efficacy with tricyclazole ( ) to identify structural determinants of resistance .
Q. How should researchers resolve contradictions in physicochemical data (e.g., solubility vs. log Kow)?
- Methodological Answer :
- Experimental Replication : Repeat solubility tests (e.g., shake-flask method in ) under controlled pH and temperature .
- Chromatographic Validation : Use HPLC to measure partition coefficients (log Kow) and compare with computational predictions (e.g., EPI Suite) .
- Data Normalization : Account for batch-to-batch purity variations (e.g., via TLC in ) and solvent artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
